molecular formula C18H16N6O5 B1384158 Diacetylpteroic acid CAS No. 70844-36-9

Diacetylpteroic acid

Cat. No. B1384158
CAS RN: 70844-36-9
M. Wt: 396.4 g/mol
InChI Key: DGYORKQNRCBWQN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, etc.). It may also include information on where it is commonly found or produced and its uses .


Synthesis Analysis

This involves detailing how the compound is synthesized. This could involve a series of chemical reactions, with specific reagents and conditions .


Molecular Structure Analysis

The molecular structure analysis would involve a detailed study of the compound’s structure, often using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and would detail the products of these reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting and boiling points, its solubility in various solvents, and its spectral properties .

Scientific Research Applications

Metabolic Importance in Clinical Contexts

Research on acetone bodies, which include diacetylpteroic acid, highlights its significance in understanding disordered metabolism. This research area has seen valuable contributions from various scientists and shows promise for therapeutic and prophylactic applications in metabolic disorders (Hart, 1908).

Role in Fermentation and Food Microbiology

Diacetylpteroic acid is a major flavor metabolite produced by lactic acid bacteria (LAB) during fermentation processes. Its presence in wine and fermented dairy products is critical for flavor and aroma, impacting the overall quality and consumer appeal of these products. The biosynthesis of diacetylpteroic acid is influenced by factors like malolactic bacterial strain and various chemical and physical parameters of the fermentation environment (Bartowsky & Henschke, 2004).

Genetic Engineering for Enhanced Production

Genetic manipulation of diacetyl metabolism pathways in Lactococcus lactis has been explored to control and enhance the production of diacetylpteroic acid. By altering genes related to alpha-acetolactate synthesis and its decarboxylation, scientists can directly influence the levels of diacetylpteroic acid in fermented foods (Swindell et al., 1996).

Antimicrobial Properties

Diacetylpteroic acid exhibits antimicrobial properties, particularly effective against various bacteria and yeast strains. This property makes it a valuable compound in food preservation and safety, especially in controlling foodborne pathogens like E. coli O157:H7 and Salmonella Typhimurium during meat fermentation (Jay, 1982).

Influence on Human Health

Recent studies have investigated the impact of diacetylpteroic acid on human health, particularly its effect on satiety hormones like glucagon-like peptide-1 (GLP-1). This research provides insights into how food flavors, like diacetylpteroic acid, can influence hormonal responses and potentially affect food consumption behaviors (McCarthy et al., 2017).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also detail appropriate safety precautions for handling and storing the compound .

Future Directions

This would involve a discussion of areas of future research. This could include potential applications of the compound, or areas where further study of its properties or reactions could be beneficial .

properties

IUPAC Name

4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methyl-acetylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O5/c1-9(25)20-18-22-15-14(16(27)23-18)21-12(7-19-15)8-24(10(2)26)13-5-3-11(4-6-13)17(28)29/h3-7H,8H2,1-2H3,(H,28,29)(H2,19,20,22,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYORKQNRCBWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CN(C3=CC=C(C=C3)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279977
Record name 4-(acetyl{[2-(acetylamino)-4-oxo-1,4-dihydropteridin-6-yl]methyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetylpteroic acid

CAS RN

70844-36-9
Record name Diacetylpteroic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(acetyl{[2-(acetylamino)-4-oxo-1,4-dihydropteridin-6-yl]methyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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